An In-depth Technical Guide to the Synthesis of Isosorbide 2-Nitrate
An In-depth Technical Guide to the Synthesis of Isosorbide 2-Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis mechanisms and pathways for isosorbide (B1672297) 2-nitrate (2-ISMN), a significant active pharmaceutical ingredient. The document details the chemical reactions, intermediate stages, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Introduction
Isosorbide 2-nitrate is one of the active metabolites of isosorbide dinitrate, a widely used vasodilator for the treatment of angina pectoris.[1][2] The synthesis of isosorbide 2-nitrate in a pure and scalable manner presents a chemical challenge due to the presence of two hydroxyl groups on the isosorbide scaffold with different steric and electronic environments. Direct nitration of isosorbide typically results in a mixture of the 2-mononitrate, 5-mononitrate, and the dinitrate, with the desired 2-isomer being a minor component and difficult to isolate.[3][4] Consequently, more regioselective synthetic strategies have been developed to favor the formation of isosorbide 2-nitrate.
This guide focuses on the most prevalent and effective of these methods: a three-step pathway involving regioselective acylation, subsequent nitration, and final deacylation. An alternative, though less economically viable, pathway starting from isomannide (B1205973) is also briefly discussed.
Primary Synthesis Pathway: Regioselective Acylation, Nitration, and Deacylation
The most successful and widely documented method for the synthesis of isosorbide 2-nitrate involves a three-step process designed to selectively nitrate (B79036) the hydroxyl group at the 2-position. This is achieved by first protecting the 5-position hydroxyl group through acylation.
Overall Synthesis Workflow
The logical flow of this synthesis pathway is illustrated in the diagram below.
Caption: Logical workflow for the three-step synthesis of Isosorbide 2-Nitrate.
Step 1: Regioselective Acylation of Isosorbide
The initial step involves the regioselective acylation of isosorbide at the 5-position. This is achieved by reacting isosorbide with a carboxylic acid anhydride (B1165640) in the presence of a metal salt catalyst, such as lead acetate (B1210297).[3] This process yields isosorbide-5-acylate with a high degree of regioselectivity.[3]
Caption: Reaction diagram for the regioselective acylation of isosorbide.
Experimental Protocol: Synthesis of 5-(p-toluyl)-isosorbide
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A mixture of 146 g of isosorbide, 305 g of p-toluic anhydride, and 1 liter of dichloromethane (B109758) is prepared.
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To this mixture, 5 g of lead acetate is added.
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The mixture is stirred at room temperature for 40 hours. The reaction product precipitates over time.
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After the reaction period, the mixture is cooled to 0°C.
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The crystalline precipitate is collected by suction filtration and recrystallized from toluene.[3]
Step 2: Nitration of Isosorbide-5-acylate
The isosorbide-5-acylate, with its 5-hydroxyl group protected, is then subjected to nitration. A nitrating mixture, typically composed of nitric acid and acetic anhydride, is used to esterify the free hydroxyl group at the 2-position.[3] This yields isosorbide-5-acylate-2-nitrate.
Caption: Reaction diagram for the nitration of isosorbide-5-acylate.
Experimental Protocol: Synthesis of 5-(p-toluyl)-isosorbide 2-nitrate
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A nitrating mixture is prepared from 130 g of 65% nitric acid and 400 ml of acetic anhydride at approximately 15°C.
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To this mixture, 100 ml of dichloromethane is added, followed by the portion-wise addition of 264 g of 5-(p-toluyl)-isosorbide, while maintaining the temperature between 10-15°C.
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The mixture is then heated to 25°C and allowed to stand at this temperature for about 1 hour, or until thin-layer chromatography indicates complete conversion.
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The reaction is quenched by adding 400 ml of dichloromethane and 1 liter of water.
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The organic phase is separated, washed with dilute aqueous ammonia (B1221849) solution, and then concentrated in vacuo.
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The resulting residue is recrystallized from methanol.[3]
Step 3: Deacylation to Yield Isosorbide 2-Nitrate
The final step is the removal of the acyl protecting group from the 5-position to yield the desired isosorbide 2-nitrate. This is typically achieved through transesterification with an alcohol, such as methanol, in the presence of an alkali metal alcoholate like sodium methylate.[3]
Caption: Reaction diagram for the deacylation to form isosorbide 2-nitrate.
Experimental Protocol: Synthesis of Isosorbide 2-nitrate
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309 g of 5-(p-toluyl)-isosorbide 2-nitrate is suspended in 1 liter of methanol.
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While stirring, a 30% methanolic sodium methylate solution is added dropwise until a distinctly alkaline reaction is achieved, resulting in a clear solution.
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The mixture is stirred for 2 hours at 40°C.
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It is then neutralized with acetic acid and the solvent is removed in vacuo.
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The residue is partitioned between 1 liter of water and 500 ml of petroleum ether at 40°C.
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The aqueous phase is separated and concentrated to about 300 ml.
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Upon cooling to 0°C, isosorbide 2-nitrate crystallizes out.
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The product is collected by filtration and washed with 100 ml of cold isopropanol.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of isosorbide 2-nitrate and its intermediates as described in the experimental protocols.
Table 1: Yields and Melting Points of Intermediates and Final Product
| Compound | Yield | Melting Point (°C) |
| 5-(p-toluyl)-isosorbide | 210 g | 160-162 |
| 5-(p-toluyl)-isosorbide 2-nitrate | 290 g | 93-94 |
| Isosorbide 2-nitrate | 151 g | 53-55 |
Data sourced from US Patent 4,417,065 A.[3]
Table 2: Reagent Quantities for Synthesis Pathway
| Step | Reactant | Quantity |
| Acylation | Isosorbide | 146 g |
| p-Toluic anhydride | 305 g | |
| Dichloromethane | 1 liter | |
| Lead acetate | 5 g | |
| Nitration | 5-(p-toluyl)-isosorbide | 264 g |
| 65% Nitric acid | 130 g | |
| Acetic anhydride | 400 ml | |
| Dichloromethane | 100 ml | |
| Deacylation | 5-(p-toluyl)-isosorbide 2-nitrate | 309 g |
| Methanol | 1 liter | |
| 30% Methanolic sodium methylate | To alkaline pH |
Data sourced from US Patent 4,417,065 A.[3]
Alternative Synthesis Pathway: From Isomannide
An alternative, though less common, route to isosorbide 2-nitrate starts from isomannide. This process involves the conversion of isomannide to isomannide 2-trifluoromethanesulfonate. Subsequent reaction of this intermediate with a nitrate salt (alkali metal, alkaline-earth metal, or organic nitrate) yields isosorbide 2-nitrate through a configuration reversal at the 2-carbon atom of the ring system.[3]
While this method offers a clear two-step sequence to a specific product, it is generally considered less economical due to the higher cost and lower availability of isomannide compared to isosorbide.[3]
Caption: Alternative synthesis pathway for isosorbide 2-nitrate starting from isomannide.
Conclusion
The synthesis of isosorbide 2-nitrate is most effectively and economically achieved through a three-step pathway involving the regioselective acylation of the 5-hydroxyl group of isosorbide, followed by nitration of the 2-hydroxyl group, and subsequent deacylation. This method provides a high yield of the desired isomer, minimizing the formation of byproducts and simplifying purification. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and synthesis. While alternative pathways exist, they are often hampered by economic or practical limitations.
References
- 1. History of the synthesis and pharmacology of isosorbide dinitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. US4417065A - Process for the preparation of isosorbide 2-nitrate - Google Patents [patents.google.com]
- 4. US4417065A - Process for the preparation of isosorbide 2-nitrate - Google Patents [patents.google.com]
